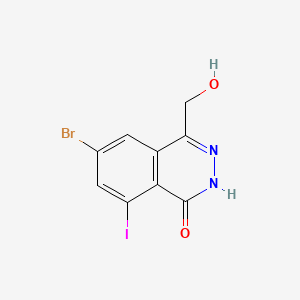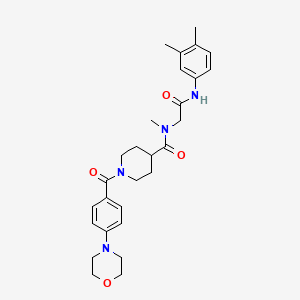
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a morpholine ring, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,4-dimethylaniline and 4-morpholinobenzoyl chloride. These intermediates are then subjected to various reaction conditions, including:
Amidation: The reaction between 3,4-dimethylaniline and an appropriate acylating agent to form an amide bond.
Cyclization: Formation of the piperidine ring through cyclization reactions.
Functional Group Modification: Introduction of the morpholine ring and other functional groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
科学研究应用
Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic applications, such as in the development of new drugs.
Industry: Potential use in the synthesis of advanced materials or as a precursor for other valuable compounds.
作用机制
The mechanism of action of N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other piperidine carboxamides and morpholine derivatives, such as:
- N-(2-(Phenylamino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide
- N-(2-((4-Methylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide
Uniqueness
N-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-N-methyl-1-(4-morpholinobenzoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features
属性
分子式 |
C28H36N4O4 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
N-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-methyl-1-(4-morpholin-4-ylbenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C28H36N4O4/c1-20-4-7-24(18-21(20)2)29-26(33)19-30(3)27(34)23-10-12-32(13-11-23)28(35)22-5-8-25(9-6-22)31-14-16-36-17-15-31/h4-9,18,23H,10-17,19H2,1-3H3,(H,29,33) |
InChI 键 |
YSKIOYBWRJSTOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


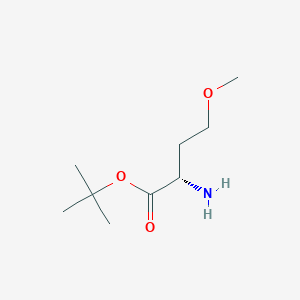
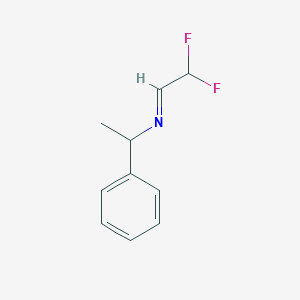
![8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B15328364.png)
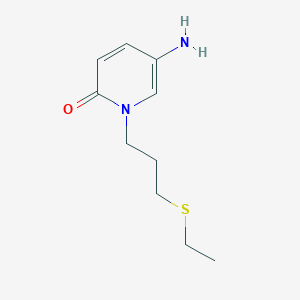
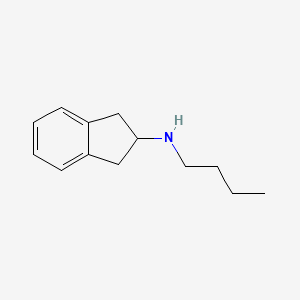
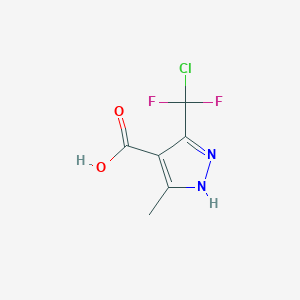


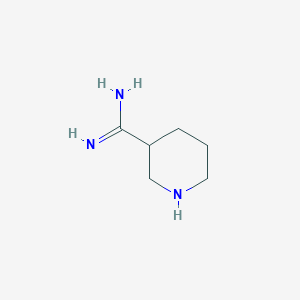
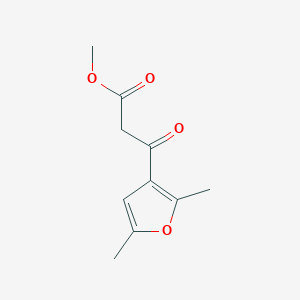

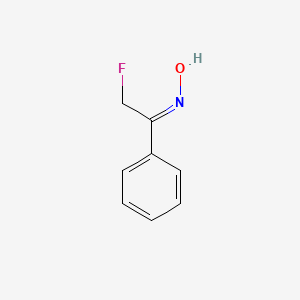
![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
